molecular formula C7H5BrClN3 B11863365 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine

5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B11863365
M. Wt: 246.49 g/mol
InChI Key: XAWPSUZTCQSXEZ-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine: is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 5 and 7 positions, respectively, and a methyl group at the 1 position of the imidazo[4,5-b]pyridine core. The imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities and is a key structural motif in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with N-methylimidazole in the presence of a base, followed by bromination at the 5-position . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[4,5-b]pyridine derivative .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development .

Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their therapeutic potential. These derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the production of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound may also modulate receptor activity by interacting with receptor binding sites, thereby influencing cellular signaling pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    5-Bromo-7-chloro-1H-imidazo[4,5-b]pyridine: Lacks the methyl group at the 1 position.

    5-Bromo-7-chloro-1-methyl-1H-imidazo[1,2-a]pyridine: Different positioning of the nitrogen atoms in the ring structure.

    5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-c]pyridine: Variation in the ring fusion pattern.

Uniqueness: The presence of both bromine and chlorine atoms, along with the methyl group, imparts unique chemical and biological properties to 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine. These substitutions enhance its reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

5-bromo-7-chloro-1-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C7H5BrClN3/c1-12-3-10-7-6(12)4(9)2-5(8)11-7/h2-3H,1H3

InChI Key

XAWPSUZTCQSXEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=CC(=N2)Br)Cl

Origin of Product

United States

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